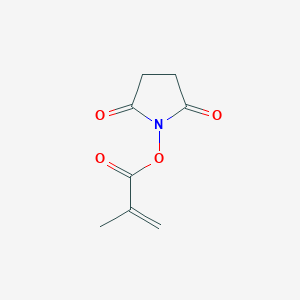
N-Succinimidyl Methacrylate
Vue d'ensemble
Description
N-Succinimidyl Methacrylate is a functionalized monomer known for its high reactivity and versatility in various chemical and biological applications. It is commonly used in the synthesis of polymers and bioconjugation processes due to its ability to form stable amide bonds with primary amines.
Analyse Biochimique
Biochemical Properties
N-(Methacryloyloxy)succinimide is known for its ability to react with primary amines, forming stable amide bonds. This property makes it an excellent reagent for the functionalization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through amine-reactive coupling reactions. For instance, it can be used to couple with chitosan of various molecular weights for the surface functionalization of poly-ε-caprolactone scaffolds used in tissue engineering . Additionally, N-(Methacryloyloxy)succinimide can be used to prepare biocompatible polymer hydrogels that serve as enzyme-immobilizing matrices for enzymatic biofuel cells .
Cellular Effects
N-(Methacryloyloxy)succinimide has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the solubility and stability of drug molecules, thereby improving their pharmacokinetic properties . This compound can also shield drug molecules from degradation, making it a valuable tool in drug delivery systems . Furthermore, N-(Methacryloyloxy)succinimide can be used to prepare degradable amphiphilic diblock copolymer microparticles for low pH-triggered drug delivery, which can have a profound impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, N-(Methacryloyloxy)succinimide exerts its effects through amine-reactive coupling reactions. It forms stable amide bonds with primary amines, which allows it to functionalize biomolecules effectively . This compound can also serve as a crosslinking agent or linker molecule for the conjugation of drugs or targeting ligands to carrier materials . By enhancing the solubility and stability of drug molecules, N-(Methacryloyloxy)succinimide improves their pharmacokinetic properties and facilitates their delivery to target cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Methacryloyloxy)succinimide can change over time. This compound is known for its stability and ability to form stable amide bonds with primary amines . Its long-term effects on cellular function can vary depending on the specific application and experimental conditions. For example, in in vitro studies, N-(Methacryloyloxy)succinimide has been shown to enhance the solubility and stability of drug molecules, which can lead to improved pharmacokinetic properties and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of N-(Methacryloyloxy)succinimide can vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of drug molecules, improving their pharmacokinetic properties and facilitating their delivery to target cells . At high doses, N-(Methacryloyloxy)succinimide may exhibit toxic or adverse effects, depending on the specific application and experimental conditions . It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
N-(Methacryloyloxy)succinimide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be used to prepare degradable amphiphilic diblock copolymer microparticles for low pH-triggered drug delivery, which can affect metabolic flux and metabolite levels . Additionally, N-(Methacryloyloxy)succinimide can interact with chitosan of various molecular weights for the surface functionalization of poly-ε-caprolactone scaffolds used in tissue engineering .
Transport and Distribution
Within cells and tissues, N-(Methacryloyloxy)succinimide is transported and distributed through interactions with transporters and binding proteins. This compound can enhance the solubility and stability of drug molecules, facilitating their delivery to target cells . Additionally, N-(Methacryloyloxy)succinimide can be used to prepare biocompatible polymer hydrogels that serve as enzyme-immobilizing matrices for enzymatic biofuel cells, which can affect its localization and accumulation within cells .
Subcellular Localization
N-(Methacryloyloxy)succinimide exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-(Methacryloyloxy)succinimide can be used to prepare biocompatible polymer hydrogels that serve as enzyme-immobilizing matrices for enzymatic biofuel cells, which can affect its subcellular localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Succinimidyl Methacrylate is typically synthesized by reacting N-Hydroxysuccinimide with methacrylic acid under basic conditions. The reaction involves the formation of an ester bond between the carboxyl group of methacrylic acid and the hydroxyl group of N-Hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N-Succinimidyl Methacrylate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Polymerization Reactions: It can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Primary Amines: Used in bioconjugation reactions to form amide bonds.
Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.
Major Products Formed:
Amide Bonds: Formed when this compound reacts with primary amines.
Polymers: Formed through polymerization reactions.
Applications De Recherche Scientifique
N-Succinimidyl Methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functionalized polymers.
Biology: Utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules.
Medicine: Employed in drug delivery systems to enhance the stability and solubility of drugs.
Industry: Used in the production of coatings, adhesives, and other materials .
Mécanisme D'action
The mechanism of action of N-Succinimidyl Methacrylate involves the formation of stable amide bonds with primary amines. This reaction occurs through a nucleophilic substitution mechanism, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of an amide bond and the release of N-Hydroxysuccinimide .
Comparaison Avec Des Composés Similaires
- Methacrylic Acid N-Hydroxysuccinimide Ester
- N-Methacryloyloxysuccinimide
Comparison: N-Succinimidyl Methacrylate is unique due to its high reactivity and ability to form stable amide bonds with primary amines. This makes it particularly useful in bioconjugation and polymerization processes. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJEMXWUYWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37047-90-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60435975 | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38862-25-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Succinimidyl methacrylate useful for creating drug delivery systems?
A1: this compound's utility in drug delivery stems from its ability to form stable, cross-linked micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, NSM's reactivity allows for drug conjugation, creating prodrugs that can be released in a controlled manner. For instance, research demonstrates its use in constructing thermal and reduction dual-sensitive nanogels for intracellular doxorubicin delivery []. These nanogels release doxorubicin in response to the tumor microenvironment's specific stimuli, enhancing drug efficacy and minimizing off-target effects.
Q2: How does the structure of this compound contribute to its applications in material science?
A2: this compound's structure features both a methacrylate group and a succinimide ester. The methacrylate group enables its polymerization, allowing it to form polymers and copolymers. The succinimide ester readily reacts with primary amines, enabling the attachment of various biomolecules like DNA [] or the formation of multi-dentate ligands for nanoparticle functionalization []. This versatility makes NSM a powerful tool in material science for creating functional materials with tailored properties.
Q3: Can you provide an example of how this compound is used to modify nanoparticles for biological applications?
A3: One study showcased the use of NSM in synthesizing multi-dentate ligands that facilitate the water transfer of hydrophobic inorganic nanoparticles []. Researchers first synthesized a copolymer of NSM and oligoethylene glycol methyl ether methacrylate. The reactive succinimide groups on this copolymer were then utilized to introduce phosphonic or amino groups via post-polymerization modifications. These modified polymers served as multi-dentate ligands, effectively transferring various nanoparticles, including iron oxide nanoparticles, quantum dots, and upconverting nanoparticles, into aqueous solutions. This water transfer is crucial for utilizing these nanoparticles in biological applications like bioimaging and diagnostics.
Q4: Are there any studies investigating the cytotoxicity of this compound-based materials?
A4: Yes, researchers investigated the cytotoxicity of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PNSM) micelles and their cross-linked counterparts against NIH3T3 cells []. The study reported favorable biocompatibility for both the micelles and cross-linked micelles, suggesting their potential for safe use in drug delivery applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
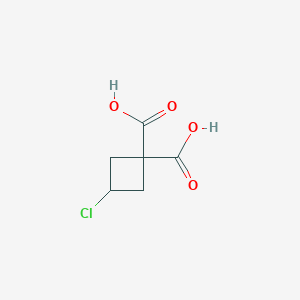
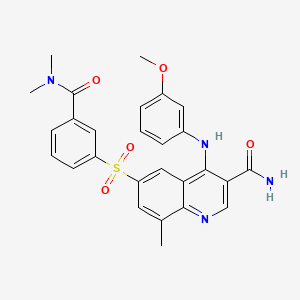
![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
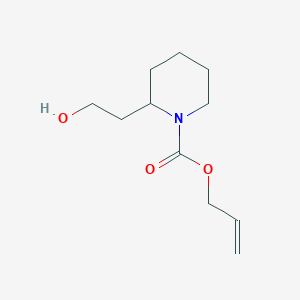
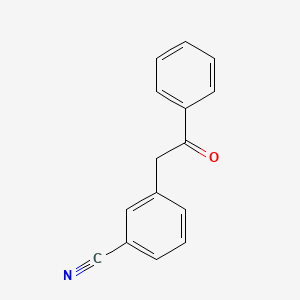
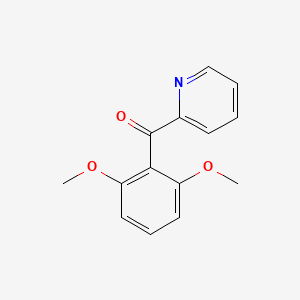
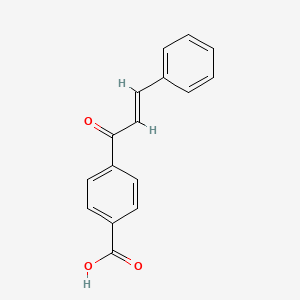
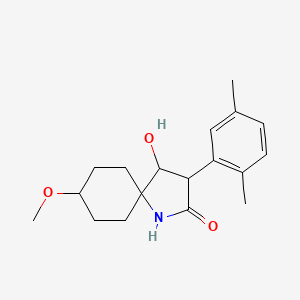
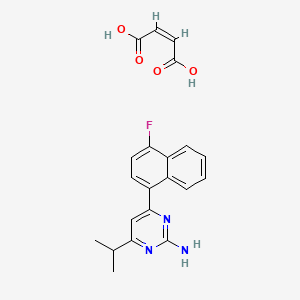

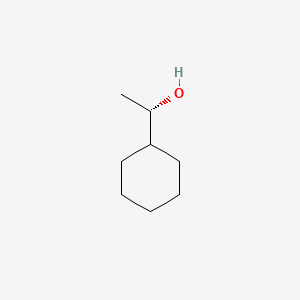
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
